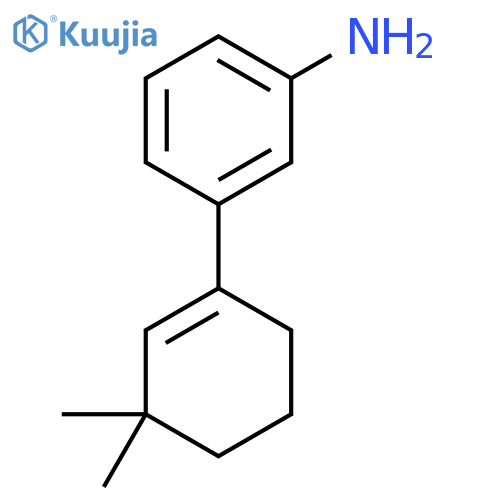

Cas no 2137536-34-4 (3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline)

3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline 化学的及び物理的性質

名前と識別子

-

- 3-(3,3-dimethylcyclohex-1-en-1-yl)aniline

- EN300-760997

- 3-(3,3-Dimethylcyclohexen-1-yl)aniline

- 2137536-34-4

- 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline

-

- インチ: 1S/C14H19N/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9-10H,4,6,8,15H2,1-2H3

- InChIKey: RUAIXAXRDFBLDQ-UHFFFAOYSA-N

- ほほえんだ: NC1=CC=CC(=C1)C1=CC(C)(C)CCC1

計算された属性

- せいみつぶんしりょう: 201.151749610g/mol

- どういたいしつりょう: 201.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-760997-1.0g |

3-(3,3-dimethylcyclohex-1-en-1-yl)aniline |

2137536-34-4 | 95% | 1.0g |

$528.0 | 2024-05-23 | |

| Enamine | EN300-760997-0.05g |

3-(3,3-dimethylcyclohex-1-en-1-yl)aniline |

2137536-34-4 | 95% | 0.05g |

$101.0 | 2024-05-23 | |

| 1PlusChem | 1P01EMM9-2.5g |

3-(3,3-dimethylcyclohex-1-en-1-yl)aniline |

2137536-34-4 | 95% | 2.5g |

$1340.00 | 2023-12-19 | |

| Aaron | AR01EMUL-250mg |

3-(3,3-dimethylcyclohex-1-en-1-yl)aniline |

2137536-34-4 | 95% | 250mg |

$322.00 | 2025-02-14 | |

| Aaron | AR01EMUL-500mg |

3-(3,3-dimethylcyclohex-1-en-1-yl)aniline |

2137536-34-4 | 95% | 500mg |

$585.00 | 2025-02-14 | |

| 1PlusChem | 1P01EMM9-100mg |

3-(3,3-dimethylcyclohex-1-en-1-yl)aniline |

2137536-34-4 | 95% | 100mg |

$243.00 | 2023-12-19 | |

| 1PlusChem | 1P01EMM9-10g |

3-(3,3-dimethylcyclohex-1-en-1-yl)aniline |

2137536-34-4 | 95% | 10g |

$2867.00 | 2023-12-19 | |

| Aaron | AR01EMUL-2.5g |

3-(3,3-dimethylcyclohex-1-en-1-yl)aniline |

2137536-34-4 | 95% | 2.5g |

$1447.00 | 2023-12-15 | |

| Aaron | AR01EMUL-5g |

3-(3,3-dimethylcyclohex-1-en-1-yl)aniline |

2137536-34-4 | 95% | 5g |

$2129.00 | 2023-12-15 | |

| 1PlusChem | 1P01EMM9-1g |

3-(3,3-dimethylcyclohex-1-en-1-yl)aniline |

2137536-34-4 | 95% | 1g |

$715.00 | 2023-12-19 |

3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline 関連文献

-

1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

3-(3,3-Dimethylcyclohex-1-en-1-yl)anilineに関する追加情報

Introduction to 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline (CAS No. 2137536-34-4)

3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline, identified by its CAS number 2137536-34-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a fused aromatic and cycloalkene structure, has garnered attention due to its potential applications in various chemical and biological contexts. The unique structural configuration of 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

The compound's molecular framework consists of an aniline moiety attached to a 3,3-dimethylcyclohexene backbone. This arrangement imparts specific electronic and steric properties that are highly valuable in medicinal chemistry. The presence of the dimethyl group on the cyclohexene ring enhances the compound's stability and influences its reactivity, making it a promising candidate for further functionalization. Such structural features are often exploited in the design of bioactive molecules, where precise control over electronic distribution and steric hindrance is crucial.

In recent years, there has been growing interest in exploring the pharmacological properties of heterocyclic compounds like 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline. Research has indicated that molecules with similar structural motifs exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and even anticancer effects. The aniline group is particularly known for its role in many pharmacologically active compounds due to its ability to interact with biological targets such as enzymes and receptors.

One of the most compelling aspects of studying 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline is its potential as a scaffold for drug discovery. By modifying its structure or appending different functional groups, researchers can generate libraries of derivatives with tailored properties. This approach is central to modern drug design strategies, where high-throughput screening and computational modeling are employed to identify lead compounds with desired therapeutic profiles.

The synthesis of 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by reduction steps to introduce the cyclohexene moiety. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been explored to enhance synthetic efficiency. These methodologies highlight the compound's significance in synthetic organic chemistry and its relevance to industrial applications.

The chemical properties of 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline, including its solubility, melting point, and spectroscopic characteristics, have been thoroughly characterized. These data are essential for understanding its behavior in various chemical environments and for guiding further experimental work. For instance, nuclear magnetic resonance (NMR) spectroscopy has revealed detailed information about the compound's molecular structure, while mass spectrometry has confirmed its molecular weight and fragmentation patterns.

In the context of pharmaceutical research, the biological evaluation of 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline has been a focal point for several recent studies. Researchers have investigated its interactions with target proteins and enzymes using both experimental and computational approaches. These studies have provided insights into how modifications to the aniline or cyclohexene portions of the molecule can modulate biological activity. Such findings are crucial for developing new drugs that are both effective and selective.

The environmental impact of synthesizing and handling 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline is also an important consideration. Efforts have been made to develop greener synthetic protocols that minimize waste and reduce energy consumption. These sustainable practices align with broader trends in chemical manufacturing aimed at reducing environmental footprints while maintaining high standards of quality and efficiency.

The future prospects for 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline in pharmaceutical research appear promising. As our understanding of molecular interactions grows more sophisticated, so too does our ability to design compounds with specific therapeutic effects. The versatility of this molecule as a scaffold for drug discovery ensures that it will remain a subject of interest for years to come. Continued exploration into its properties and potential applications will undoubtedly yield valuable insights into new treatments for various diseases.

2137536-34-4 (3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline) 関連製品

- 1481809-85-1(3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile)

- 928-04-1(Potassium but-2-ynedioate)

- 2227673-25-6(rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid)

- 1820612-66-5(5-Bromo-3-chloro-6-hydroxypyridine-2-carboxylic acid)

- 1561865-37-9(methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate)

- 1565753-07-2(ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate)

- 2803859-87-0(1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate)

- 2227708-22-5(3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole)

- 126127-31-9(n-palmitoyl serinol)

- 1864884-50-3(1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride)